4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS2/c15-11-2-1-3-12(16)10(11)8-17-5-7-20-14-9(13(17)18)4-6-19-14/h1-4,6H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDKCQUCTRGKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327255 | |
| Record name | 4-[(2-chloro-6-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478247-12-0 | |
| Record name | 4-[(2-chloro-6-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-f][1,4]thiazepine Core: This step involves the cyclization of appropriate thioamide and haloalkene precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride as the electrophile.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazepine derivatives.
Substitution: Formation of various substituted thiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Notes and Limitations
Naming Discrepancy: The compound name specified in the query (thieno[3,2-f][1,4]thiazepinone) differs from the benzo[b][1,4]thiazine core of G10 in the evidence. This may reflect a typographical error or a distinct analog; further clarification is needed.
Scope of Comparison : The analysis is constrained to STING agonists and heterocyclic derivatives in the evidence. Broader comparisons (e.g., kinase inhibitors) are beyond the current scope.
Biological Activity
4-(2-Chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS No. 478247-12-0) is a compound of interest due to its unique chemical structure and potential biological activities. It has a molecular formula of C14H11ClFNOS2 and a molecular weight of approximately 327.82 g/mol. This compound belongs to the thiazepine class, which is known for various pharmacological properties.
Chemical Structure
The structure of this compound can be described as follows:
- Core Structure : Thieno[3,2-f][1,4]thiazepine
- Substituents : A chloro and fluorobenzyl group
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects.
Antiepileptic Activity
One notable area of research involves its potential as an antiepileptic agent . In studies involving animal models, compounds structurally related to thiazepines have shown promise in modulating neurotransmitter levels and exhibiting neuroprotective effects. For instance, similar compounds have been reported to improve behaviors associated with chemically induced seizures by altering levels of neurotransmitters such as serotonin and GABA in the brain .
Neuroprotective Effects
Research indicates that thiazepine derivatives may also provide neuroprotective benefits through mechanisms such as:
- Scavenging reactive oxygen species
- Modulating oxidative stress responses
- Enhancing neurosteroid levels which may contribute to neuroprotection during seizure events .
Study 1: Neurochemical Profiling in Zebrafish Models
A study investigated the effects of a related compound in a zebrafish model of epilepsy. The findings suggested that the compound could significantly reduce seizure frequency and severity by modifying brain chemistry. Specifically, it was noted that there was an upregulation of neuroactive steroids which are crucial for neuronal health during seizure activity .
Study 2: Pharmacological Screening
In another pharmacological screening involving various thiazepine derivatives, compounds similar to this compound were evaluated for their activity against different neurological disorders. The results highlighted a potential for these compounds to act as modulators of synaptic transmission and neuroprotection under stress conditions.
Data Table: Summary of Biological Activities
Q & A
How can researchers optimize the synthesis route of 4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one to improve yield and purity?
Methodological Answer:
Synthetic optimization requires systematic evaluation of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, halogenated intermediates (e.g., 2-chloro-6-fluorobenzyl derivatives) may undergo nucleophilic substitution under controlled pH and inert atmospheres to minimize side reactions . Purification techniques such as column chromatography with gradient elution or recrystallization using mixed solvents (e.g., ethanol/water) can enhance purity. Reaction progress should be monitored via TLC or HPLC, with yield optimization via stoichiometric adjustments (e.g., excess thiazepine precursors) .
What advanced spectroscopic and crystallographic techniques are recommended for resolving structural ambiguities in thiazepine derivatives?
Methodological Answer:
- X-ray Crystallography : Critical for confirming stereochemistry and bond angles, as demonstrated in studies of analogous compounds like (Z)-3-(2,4-dichlorobenzyl)-1,5-benzothiazepin-4(5H)-one .
- Multinuclear NMR : Use and NMR to track fluorine and carbonyl environments, resolving positional isomerism in the benzyl-thiazepine backbone .
- Mass Spectrometry (HRMS) : High-resolution data can distinguish between molecular ions and fragmentation patterns, especially for halogenated analogs .
How should experimental designs be structured to evaluate the environmental fate of this compound in ecological risk assessments?
Methodological Answer:
Adopt a tiered approach:
Laboratory Studies : Measure physicochemical properties (logP, hydrolysis rates) under varied pH/temperature conditions to predict environmental partitioning .
Microcosm Models : Simulate soil-water systems to assess biodegradation pathways and metabolite toxicity. Use isotope-labeled analogs for tracking .
Field Trials : Apply randomized block designs (as in ) with split plots to evaluate compound persistence across seasons and soil types. Include controls for abiotic degradation .
What strategies are effective in analyzing contradictory biological activity data across different in vitro and in vivo models?
Methodological Answer:
- Dose-Response Curves : Normalize data using EC/IC values to account for model-specific sensitivity differences.
- Receptor Binding Assays : Compare affinity for targets (e.g., GABA receptors for benzodiazepine-like activity) across species to identify interspecies variability .
- Metabolomic Profiling : Use LC-MS to detect species-specific metabolites that may alter activity. For example, fluorinated metabolites may exhibit unexpected pharmacokinetics .
- Statistical Meta-Analysis : Apply mixed-effects models to reconcile discrepancies in efficacy data from heterogeneous studies .
What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?
Methodological Answer:
- DFT Calculations : Model electron density maps to predict sites of electrophilic/nucleophilic attack, particularly at the thiazepine sulfur or fluorinated benzyl group .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar/aprotic solvents to assess hydrolytic stability .
- QSAR Models : Train algorithms on halogenated thiazepine datasets to correlate substituent effects (e.g., Cl/F position) with oxidative degradation rates .
How can researchers address challenges in scaling up synthetic protocols while maintaining stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer for exothermic steps (e.g., cyclization of thiazepine rings) .
- Chiral Chromatography : Use immobilized cellulose-based columns for large-scale enantiomer separation.
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to track chiral intermediates during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
